molecular formula C18H16N2O4 B598854 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198425-67-0

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B598854
M. Wt: 324.336
InChI Key: GUDAMZGSFXDFFR-UHFFFAOYSA-N
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Description

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications

Overview of 1,2-Oxazines and Related Compounds

1,2-Oxazines and their derivatives, including compounds like 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. These compounds, particularly oxazinium salts, are crucial electrophiles, often used as chiral synthons in various chemical reactions. Their reduction, synthesis methodologies, and general reactions have been extensively documented, underlining their significance in chemical synthesis and organic chemistry (Sainsbury, 1991).

Biological Activities and Applications of Hydroxycoumarins

Hydroxycoumarins, a significant class of coumarin compounds, exhibit diverse physical, chemical, and biological properties. Among them, 3-hydroxycoumarin stands out due to its extensive chemical, photochemical, and biological properties. It serves as a vital precursor in pharmaceuticals, perfumery, and agrochemical industries. The compound's synthesis methods, reactivity, and applications in various biological fields highlight its importance. Its derivatives, including pyrido[2,3-c]coumarin and chromeno[4,3-e][1,3]oxazine, are notable for their widespread use in genetics, pharmacology, and microbiology (Yoda, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants is pivotal across various fields, including food engineering, medicine, and pharmacy. Several assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are fundamental for determining the antioxidant activity of compounds. These methods, based on spectrophotometry, are crucial in analyzing the antioxidant capacity of complex samples and in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Enzymatic Treatment of Organic Pollutants

Enzymes like laccases and peroxidases, in the presence of redox mediators, are employed for the degradation of recalcitrant organic pollutants in wastewater. These enzymes, coupled with redox mediators, enhance the efficiency of degradation and expand the range of substrates that can be treated. This enzymatic approach is increasingly recognized for its potential in remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).

properties

IUPAC Name

6-(3-hydroxyprop-1-ynyl)-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-7-4-13(5-8-15)11-20-16-9-6-14(3-2-10-21)19-18(16)24-12-17(20)22/h4-9,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAMZGSFXDFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674141
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

1198425-67-0
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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